![molecular formula C16H17HgN3O2 B096479 Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]- CAS No. 19447-62-2](/img/structure/B96479.png)
Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-' is a chemical compound that has been widely used in scientific research due to its unique properties. It is a complex organic compound that contains both mercury and azo groups.
Wirkmechanismus
The mechanism of action of mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-' is based on the interaction between its azo group and the target biomolecule. The azo group can form a reversible bond with the target molecule, which leads to a change in the optical properties of the compound. This change can be detected and quantified using spectroscopic techniques.
Biochemical and Physiological Effects
Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-' has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular processes or induce toxicity at the concentrations typically used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-' in lab experiments is its high sensitivity and specificity. It can detect biomolecules at very low concentrations, which makes it an ideal reagent for studying biological processes. However, one of the limitations of using this compound is its high cost and the complex synthesis method.
Zukünftige Richtungen
The future directions for the use of mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-' in scientific research are vast. One potential application is in the development of new biosensors for the detection of disease biomarkers. Another potential application is in the development of new imaging agents for the visualization of biological processes in vivo. Finally, this compound could be used in the development of new drug delivery systems that target specific biomolecules in the body.
Conclusion
Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-' is a complex organic compound that has been widely used in scientific research due to its unique properties. It is a highly sensitive and specific reagent that can be used to detect various biomolecules. The synthesis method of this compound is complex, but its potential applications in scientific research are vast.
Synthesemethoden
The synthesis of mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-' is a complex process that involves several steps. The first step is the synthesis of the azo compound, which is achieved by the reaction of aniline with nitrous acid. The resulting diazonium salt is then coupled with N,N-dimethylaniline to form the azo compound. The final step involves the reaction of the azo compound with mercury acetate to form mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-'.
Wissenschaftliche Forschungsanwendungen
Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-' has been widely used in scientific research due to its unique properties. It is a highly sensitive and specific reagent that can be used to detect various biomolecules, such as proteins, nucleic acids, and lipids. It has been used in a wide range of applications, including bioimaging, biosensing, and drug delivery.
Eigenschaften
CAS-Nummer |
19447-62-2 |
---|---|
Molekularformel |
C16H17HgN3O2 |
Molekulargewicht |
483.92 g/mol |
IUPAC-Name |
acetyloxy-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]mercury |
InChI |
InChI=1S/C14H14N3.C2H4O2.Hg/c1-17(2)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12;1-2(3)4;/h4-11H,1-2H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI-Schlüssel |
ORGOEGSBRIEKQT-UHFFFAOYSA-M |
SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Kanonische SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Andere CAS-Nummern |
19447-62-2 |
Piktogramme |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyme |
(4-((4-(dimethylamino)phenyl)azo)phenyl)mercuric acetate 4-DPAPM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.